molecular formula C13H15NO5S B2792129 N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide CAS No. 1223198-91-1

N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B2792129
CAS No.: 1223198-91-1
M. Wt: 297.33
InChI Key: QQPJPGYBHSQFGD-UHFFFAOYSA-N
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Description

N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide is a useful research compound. Its molecular formula is C13H15NO5S and its molecular weight is 297.33. The purity is usually 95%.
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Biological Activity

N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide, with the CAS number 1234987-66-6, is a heterocyclic compound featuring both sulfur and oxygen in its structure. This compound is derived from 1,3-benzodioxole and has garnered attention for its potential biological activities, including antioxidant and antibacterial properties. Understanding its biological activity is crucial for evaluating its applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C13H19NO4S2C_{13}H_{19}NO_4S^2 with a molecular weight of approximately 317.4 g/mol. The structural characteristics include dioxo and thiolane moieties that contribute to its reactivity and biological interactions.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Interaction : It can bind to and modulate the activity of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may interact with cellular receptors, influencing signaling pathways critical for various cellular functions.
  • Gene Expression Alteration : It could affect the expression of genes associated with its biological effects, potentially leading to therapeutic outcomes.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

Antioxidant Activity

The presence of the benzodioxole structure is associated with antioxidant properties. Compounds with similar structures have demonstrated the ability to scavenge free radicals and protect against oxidative stress.

Antibacterial Activity

Initial studies suggest that this compound may possess antibacterial properties. Similar compounds have shown effectiveness against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus3.9 - 31.5 µg/mL
Escherichia coliNot effective
Pseudomonas aeruginosaEffective in some derivatives

Case Studies and Research Findings

A study on related compounds indicated that derivatives of benzodioxoles can exhibit significant antibacterial activity against Gram-positive bacteria. For instance, compounds structurally similar to this compound were tested for their cytotoxic potency against various human cancer cell lines. While specific data for this compound is limited, the precedent set by related compounds suggests potential for further investigation.

Comparative Analysis

A comparative analysis of similar compounds reveals varying degrees of biological activity:

Compound NameBiological Activity
Methyl 8-chloro-2-(4-chlorophenylamino)-5,5-dioxo...High potency against cancer cell lines
2-amino derivativesEffective against Staphylococcus aureus
1,3-Dioxolane derivativesSignificant antifungal activity

Properties

IUPAC Name

N-[(1,1-dioxothiolan-3-yl)methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5S/c15-13(14-6-9-3-4-20(16,17)7-9)10-1-2-11-12(5-10)19-8-18-11/h1-2,5,9H,3-4,6-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQPJPGYBHSQFGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1CNC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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